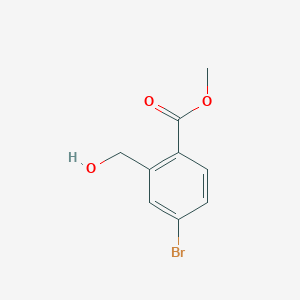
ethyl (E)-3-ethoxy-2-(trifluoromethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate is an organic compound with the molecular formula C8H11F3O3 and a molecular weight of 212.17 g/mol . It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and an acrylate moiety, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate typically involves the esterification of 3-ethoxy-2-(trifluoromethyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to alcohols or other reduced forms.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-Ethoxyacrylate: Similar in structure but lacks the trifluoromethyl group.
Methyl 3-Ethoxy-2-(trifluoromethyl)acrylate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-(trifluoromethyl)acrylate: Similar but lacks the ethoxy group.
Uniqueness
Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C8H11F3O3 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
ethyl (E)-3-ethoxy-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H11F3O3/c1-3-13-5-6(8(9,10)11)7(12)14-4-2/h5H,3-4H2,1-2H3/b6-5+ |
Clave InChI |
BPZQUFGPEBXAPL-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C(\C(=O)OCC)/C(F)(F)F |
SMILES canónico |
CCOC=C(C(=O)OCC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)




![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)


![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)

